molecular formula C13H24O3 B1327865 Ethyl 9-methyl-8-oxodecanoate CAS No. 898777-09-8

Ethyl 9-methyl-8-oxodecanoate

Cat. No. B1327865
M. Wt: 228.33 g/mol
InChI Key: GAJVFLNMHKOQTE-UHFFFAOYSA-N
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Description

Ethyl 9-methyl-8-oxodecanoate is a chemical compound with the molecular formula C13H24O3 . It is a colorless liquid .


Molecular Structure Analysis

The InChI code for Ethyl 9-methyl-8-oxodecanoate is 1S/C13H24O3/c1-4-16-13(15)10-8-6-5-7-9-12(14)11(2)3/h11H,4-10H2,1-3H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 9-methyl-8-oxodecanoate has a molecular weight of 228.33 . It is a colorless liquid .

Scientific Research Applications

Synthesis of Macrocyclic Systems

Ethyl 9-methyl-8-oxodecanoate has been utilized in synthesizing macrocyclic systems, particularly in creating fused or exocyclic nitrogen heterocycles of various ring sizes. Such compounds are essential in chemical synthesis and pharmaceutical research (Zoorob, Elsherbini & Hamama, 2012).

Role in Honeybee Pheromones

This chemical has been identified in the mandibular gland secretion of queen honeybees. Its presence is significant in the study of honeybee behavior and communication, contributing to the understanding of pheromones in insect biology (Callow, Chapman & Paton, 1964).

Intermediary in Synthesis Processes

Ethyl 9-methyl-8-oxodecanoate serves as an intermediate in various synthetic processes, including the synthesis of queen honeybee ester, demonstrating its utility in complex organic syntheses (Brou & Rees, 1983).

Synthesis of ω-Nitro and ω-Amino Acids

In the synthesis of ω-nitro and ω-amino acids, this compound has been effectively used. These acids are pivotal in the development of pharmaceuticals and bioactive compounds (Ballini, Papa & Abate, 1999).

Thermal Decomposition Studies

Research on the thermal decomposition of isomeric methyl esters identified ethyl 9-methyl-8-oxodecanoate as a product, providing insights into reaction mechanisms and decomposition pathways in organic chemistry (Gardner & Selke, 1984).

Asymmetric Synthesis of Amino Acids

This compound has been used in the efficient and practical asymmetric synthesis of biologically important esters and homologues, highlighting its role in producing key components for biological and pharmaceutical applications (Kim, Kim, Ko & Jung, 2003).

properties

IUPAC Name

ethyl 9-methyl-8-oxodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O3/c1-4-16-13(15)10-8-6-5-7-9-12(14)11(2)3/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJVFLNMHKOQTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645705
Record name Ethyl 9-methyl-8-oxodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 9-methyl-8-oxodecanoate

CAS RN

898777-09-8
Record name Ethyl 9-methyl-8-oxodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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